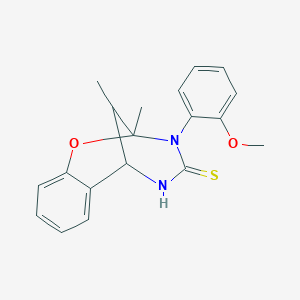
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1208087-83-5. It has a molecular weight of 241.68 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The InChI code for this compound is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 241.68 . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications
Cancer Treatment
The compound has been explored in cancer treatment research, specifically as an Aurora kinase inhibitor. Such inhibitors can be valuable in treating cancer by inhibiting Aurora A, a kinase involved in cell division and known to be dysregulated in many cancers (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research has indicated the potential antibacterial properties of compounds derived from 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid. These derivatives have shown efficacy in combating bacterial infections, suggesting a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-angiogenic and DNA Cleavage Activities
A series of derivatives of this compound have been synthesized and tested for anti-angiogenic properties and DNA cleavage activities. These studies suggest potential applications in cancer treatment, particularly in targeting angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Antimicrobial Properties
The compound has been included in research for developing new antimicrobial agents. Synthesized derivatives have shown variable but significant antimicrobial activity against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Based on its structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or signaling .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid’s action are currently unknown .
properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDMIUOLUPIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

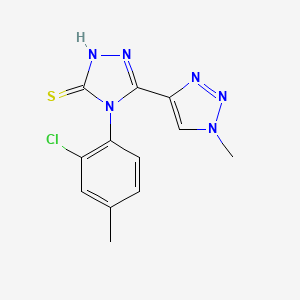
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
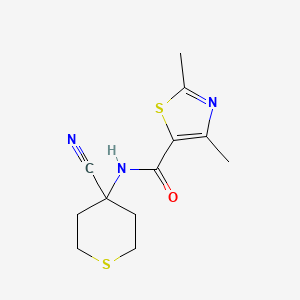
![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

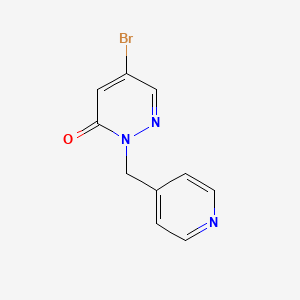

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)


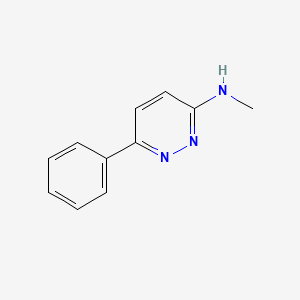
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
